molecular formula C7H12Cl2N2 B1519807 1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride CAS No. 1158269-27-2

1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride

Cat. No.: B1519807
CAS No.: 1158269-27-2
M. Wt: 195.09 g/mol
InChI Key: VOFQBWCNJRXGPN-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride typically involves the reaction of 2-ethylimidazole with 2-chloroethyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pressure are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment. The process may include purification steps to remove impurities and ensure the high purity of the final product. Continuous flow reactors and other advanced technologies can be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted imidazole derivatives.

Scientific Research Applications

1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride has a wide range of applications in scientific research. It is used as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for the synthesis of more complex molecules. In biology, it can be used as a probe to study biological systems and as a potential therapeutic agent. In medicine, it may be explored for its pharmacological properties and potential use in drug development. In industry, it can be utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride can be compared with other similar compounds, such as 1-(2-chloroethyl)-1H-imidazole and 2-ethyl-1H-imidazole. These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions.

Properties

IUPAC Name

1-(2-chloroethyl)-2-ethylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2.ClH/c1-2-7-9-4-6-10(7)5-3-8;/h4,6H,2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFQBWCNJRXGPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158269-27-2
Record name 1H-Imidazole, 1-(2-chloroethyl)-2-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158269-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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